molecular formula C4H6N2S4-2 B1675947 Mancozeb CAS No. 8018-01-7

Mancozeb

Cat. No. B1675947
CAS RN: 8018-01-7
M. Wt: 210.4 g/mol
InChI Key: AWYFNIZYMPNGAI-UHFFFAOYSA-L
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Description

Mancozeb is a dithiocarbamate non-systemic agricultural fungicide with multi-site, protective action on contact . It is a combination of two other dithiocarbamates: maneb and zineb . The mixture controls many fungal diseases in a wide range of field crops, fruits, nuts, vegetables, and ornamentals .


Synthesis Analysis

This compound is a macromolecule containing metal ions that are sparingly soluble in water and not soluble in organic solvents . Therefore, it was completely dissolved in a chelating reagent, 0.25M-EDTA disodium salt, and then derivatized with a CHCl3: C6H14 (3:1) solution of 0.05M-CH3I for the accurate analysis .


Molecular Structure Analysis

The molecular formula of this compound is C8H12MnN4S8Zn . It has an average mass of 541.075 Da and a mono-isotopic mass of 538.749939 Da .


Chemical Reactions Analysis

This compound reacts with, and inactivates, the sulfhydryl groups of amino acids and enzymes within fungal cells, resulting in disruption of lipid metabolism, respiration, and production of adenosine triphosphate .


Physical And Chemical Properties Analysis

This compound is a coordination complex of zinc and maneb containing 20% manganese and 2.5% zinc . It is decomposed and is insoluble in water and most organic solvents . It appears as a yellow powder and is decomposed under acid conditions .

Scientific Research Applications

Association with Female Reproductive Health

Mancozeb, a widely used fungicide, has been associated with risks to female reproductive health. A systematic review revealed that this compound could be a hazard for female reproductive health through various mechanisms of action. Further experimental and epidemiological studies are needed to validate these risks definitively (Bianchi et al., 2020).

Impact on Endometrial Epithelial Cells

Research indicates that this compound affects spheroid attachment onto endometrial epithelial cells by downregulating estrogen receptor β and integrin β3. This suggests a potential impact on embryo attachment and endometrial receptivity (Wang et al., 2021).

Effects on Mouse Granulosa Cells

In vitro studies show that this compound induces a dose-dependent toxicity in mouse granulosa cells. This toxicity includes ultrastructural signs of cell degeneration compatible with apoptosis, which could be a major cause of reduced or delayed oocyte maturation in cases of infertility associated with pesticide exposure (Palmerini et al., 2017).

Worsening of Nonalcoholic Fatty Liver Disease

This compound has been found to worsen nonalcoholic fatty liver disease in an in vitro model. It exacerbates fatty acid-induced steatosis and alters cell metabolism and survival in hepatic cells (Pirozzi et al., 2016).

Nanoemulsions for Reduced Toxicity

The nanoencapsulation of this compound and eugenol is proposed as a strategy to overcome the limitations of toxicity, solubility, and instability. Nanoemulsions have been developed and evaluated for safety through various tests, showing potential as a safer alternative for agricultural application (Gündel et al., 2019).

Protective Effects of Resveratrol Against this compound-Induced Apoptosis

Research on mice indicates that resveratrol can alleviate this compound-induced reproductive toxicity, such as decreased fertility and ovary weight. It suggests that resveratrol might correct apoptotic tendency and abnormalities in cellular epigenetic modification caused by this compound (Liu et al., 2016).

Selective Induction of Apoptosis in Cancer Cells

This compound has been shown to selectively induce mitochondrial-mediated apoptosis in human gastric carcinoma cells through reactive oxygen species (ROS) generation, suggesting potential anticancer activity at lower concentrations (Kumar et al., 2019).

Morphotoxic, Cytotoxic, and Genotoxic Potential

This compound demonstrates morphotoxic, cytotoxic, and genotoxic potential in non-target plants, as shown by the Allium assay. This highlights the need for careful monitoring and management of this compound use in agriculture (Fatma et al., 2018).

Electrochemical Characterization for Wastewater Treatment

An electrochemical study on this compound degradation for wastewater treatment found that a novel low-cost electrochemical electrode modified with poly (3,4-ethylene dioxythiophene) and other materials provides a potential technique for environmental monitoring of pesticide detection (Zamora-Sequeira et al., 2019).

Effects on Soil Invertebrates

Research on Brazilian soils shows that this compound affects soil invertebrates, highlighting the environmental impact of its use in agriculture. Different sensitivities were observed among species, emphasizing the need for inclusion of a variety of soil organisms in risk assessments (Carniel et al., 2019).

Enhancement of In Vitro Activities of Endometrial Cells

A study on bone marrow mesenchymal stem cells (BMSCs) suggests they may enhance the in vitro viability of endometrial cells affected by this compound by influencing the PI3K/Akt/mTOR signal transduction pathway (Zeng et al., 2023).

Impairment in Drosophila melanogaster

This compound impairs mitochondrial and bioenergetic activity in Drosophila melanogaster, suggesting mechanisms for its deleterious effects possibly due to the limitation of ATP's availability, necessary for essential cellular processes (Saraiva et al., 2021).

Mitigation of Hepatotoxicity and Genotoxicity in Rats

Curcumin has been found effective in mitigating this compound-induced hepatotoxicity and genotoxicity in rats, suggesting the protective potential of antioxidants against dithiocarbamate pesticide-induced damage in the reproductive system (Saber et al., 2019).

Impact on Olfactory Mucosa in Rats

This compound toxicity studies in rats show adverse effects on the olfactory mucosa and increased IL-6 expression, affecting the development of cell apoptosis and angiogenesis. This suggests potential impacts on the olfactory mechanism (Haznedar et al., 2022).

Reproductive and Developmental Hazards

A systematic review categorizes this compound as a suspected developmental hazard and a presumed reproductive hazard in humans. This underscores the need for more studies linking direct measures of exposure to adverse reproductive and developmental health outcomes (Runkle et al., 2017).

Neurochemical and Morphological Alterations in Mice

Exposure to this compound during development leads to neurochemical and morphological alterations in the hypothalamus of adult mice, indicating its neurotoxicity in developing hypothalamic circuitry critical for maturation of the neuroendocrine system (Morales-Ovalles et al., 2018).

Impact on Hydrochemistry Variables

Research on this compound's stability in aqueous solutions highlights its low stability profile and rapid degradation, with significant effects from pH, temperature, and light on its degradation process. The study emphasizes the environmental risks associated with its degradation (López-Fernández et al., 2017).

Testicular Dysfunction Through Oxidative Stress

This compound induces testicular tissue damage through oxidative stress and apoptosis. The study also found that N-acetylcysteine, an antioxidant, can mitigate this oxidant injury, suggesting protective strategies against reproductive system damage (Mohammadi-Sardoo et al., 2018).

Effects on Steroid Production in Bovine Luteal Cells

This compound affects steroid synthesis in bovine luteal cells, indicating potential adverse effects on livestock reproductive health due to exposure to contaminated plants (Atmaca et al., 2018).

Mechanism of Action

Target of Action

Mancozeb, a widely used fungicide, primarily targets the sulfhydryl groups of amino acids and enzymes within fungal cells . It has been shown to interfere with thyroid functioning through impairment of thyroid hormone synthesis due to inhibition of sodium-iodine symporter (NIS) and thyroid peroxidase (TPO) activity, as well as thyroglobulin expression . It also affects gonadal function by inhibiting sex steroid synthesis due to inhibition of P450scc (CYP11A1), as well as 3β-HSD and 17β-HSD .

Mode of Action

This compound is a non-systemic fungicide with protective and contact action . When fungi come in contact with this compound, it acts on multiple sites in fungal cells, disrupting lipid metabolism, respiration, and production . It reacts with, and inactivates, the sulfhydryl groups of amino acids and enzymes within fungal cells, resulting in disruption of lipid metabolism, respiration, and production of adenosine triphosphate .

Biochemical Pathways

This compound affects several biochemical pathways. It disrupts lipid metabolism and respiration within fungal cells, leading to a decrease in the production of adenosine triphosphate . It also activates the Nrf2/ARE pathway, leading to bioaccumulation of Mn induced by this compound exposure in fish species . Furthermore, it has been shown to affect cortisol synthesis that may be mediated by modulation of CYP11B1 activity .

Pharmacokinetics

This compound is rapidly absorbed, metabolized, and excreted in mammals. It peaks in whole blood within 1-2 hours of administration, and over 90% of the compound is excreted within 24 hours . The major metabolites are ethylenethiourea (ETU) and ethyleneurea (EU), which further break down to produce CO2 under aerobic conditions .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been shown to cause a drastic reduction of cellular viability while maintaining cell membrane integrity . It also leads to an increase in reactive oxygen species (ROS) levels and the activity of major antioxidant enzymes, such as GPx, GR, and GST . Moreover, it has been associated with adverse reproduction/development effects .

Action Environment

This compound’s action, efficacy, and stability are influenced by environmental factors. It has a low potential to volatilize into the air due to its negligible vapor pressure . In water, this compound can be quickly hydrolyzed with a half-life of less than 2 days .

Safety and Hazards

Mancozeb is classified as a health hazard, an inhalation irritant (dust, mist), and sensitizing . It is irritating to the respiratory system and may cause sensitization by skin contact . It is suspected of damaging the unborn child and is very toxic to aquatic life .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Mancozeb involves the reaction of ethylenebisdithiocarbamate (EBDC) with zinc salt in the presence of a reducing agent.", "Starting Materials": [ "EBDC", "Zinc salt", "Reducing agent" ], "Reaction": [ "EBDC is dissolved in a solvent such as water or methanol.", "Zinc salt is added to the EBDC solution.", "A reducing agent such as sodium borohydride or hydrazine hydrate is added to the reaction mixture to reduce the zinc ion to zinc metal.", "The reaction mixture is stirred at a specific temperature and pressure for a certain period of time.", "The resulting product is filtered and washed with a suitable solvent to remove any impurities.", "The final product is dried and purified to obtain Mancozeb." ] }

CAS RN

8018-01-7

Molecular Formula

C4H6N2S4-2

Molecular Weight

210.4 g/mol

IUPAC Name

N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate

InChI

InChI=1S/C4H8N2S4/c7-3(8)5-1-2-6-4(9)10/h1-2H2,(H2,5,7,8)(H2,6,9,10)/p-2

InChI Key

AWYFNIZYMPNGAI-UHFFFAOYSA-L

Isomeric SMILES

C(CN=C(S)[S-])N=C(S)[S-].C(CN=C(S)[S-])N=C(S)[S-].[Mn+2].[Zn+2]

impurities

Many commercial samples of ... Zineb ... have been shown to contain ethylenethiourea.
After storage of Zineb in darkness, ethylenethiourea, ethylenethiuram mono- and disulfide, trace of sulfur, and one unidentified compound were observed.

SMILES

C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2]

Canonical SMILES

C(CNC(=S)[S-])NC(=S)[S-]

Appearance

Solid powder

boiling_point

decomposes

Color/Form

Powder or crystals from chloroform + alcohol
Light-tan solid
WHITE POWDER OR CRYSTALS
Pale yellow powder
Greyish-yellow free-flowing powder
Yellowish powde

density

Approx 1.74 at 20 °C
1.99 g/mL at 20 °C
Relative density (water = 1): 1.92

flash_point

138 °C (280 °F)
137.8 °C (tag open cup)
90 °C
138 °C o.c.
194 °F

melting_point

157 °C (decomposes)
172 °C (decomposes)
314.6 °F

Other CAS RN

8018-01-7

physical_description

Zineb appears as an off-white powder. Used as a fungicide.
Light colored solid;  [ICSC]
Available as gray-yellow powder with a musty odor containing 80% product and 20% other surfactants and diluents;  [AIHA]
YELLOW POWDER.
GREYISH-YELLOW POWDER.
An off-white, or pale yellow powder.

Pictograms

Irritant; Health Hazard; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

10039-34-6 (di-potassium salt)
142-59-6 (di-hydrochloride salt)
3566-10-7 (unspecified hydrochloride salt)

shelf_life

Stable under recommended storage conditions.
Stable under normal, dry storage conditions. Slowly decomposed by heat and moisture.

solubility

less than 1 mg/mL at 77 °F (NTP, 1992)
Soluble in carbon disulfide, pyridine
Soluble in chloroform
Soluble in benzene
Practically insoluble in common organic solvents. Dissolves in some chelating agents, for example salts of ethylediaminetetra-acetic acid, from which it cannot be recovered.
In water, about 10 mg/L at 25 °C
In water, 6.2 ppm, pH 7.5, 25 °C
Insoluble in water
Insoluble in most organic solvents;  dissolves in solutions of powerful chelating agents but cannot be recovered from them
Solubility in water: none

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acarie M;  Agrox 16D;  Blecar MN;  Carmazine;  Caswell No. 913A;  CCRIS 2495; 

vapor_pressure

0.00000008 [mmHg]
VP: 1.0X10-7 mm Hg at 25 °C
<7.50X10-8 mm Hg at 20 °C
9.8X10-8 mm Hg at 25 °C
Vapor pressure at 20 °C: negligible
<7.4x10-8 mmHg

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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